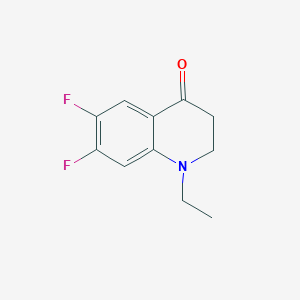
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antibacterial, antiviral, and antimalarial properties . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and stability .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline typically involves cyclization and cycloaddition reactions. One common method includes the reaction of anthranilic acid derivatives with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antibacterial agents.
Industry: It finds applications in the production of liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively halts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydro-4-oxo-quinoline can be compared with other fluorinated quinolines, such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone with enhanced activity against a broader spectrum of bacteria.
Moxifloxacin: Known for its effectiveness against respiratory tract infections.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and applications compared to other fluoroquinolones .
Eigenschaften
Molekularformel |
C11H11F2NO |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
1-ethyl-6,7-difluoro-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H11F2NO/c1-2-14-4-3-11(15)7-5-8(12)9(13)6-10(7)14/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
FCHCIASDPFFVDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(=O)C2=CC(=C(C=C21)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
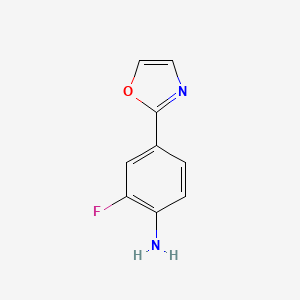
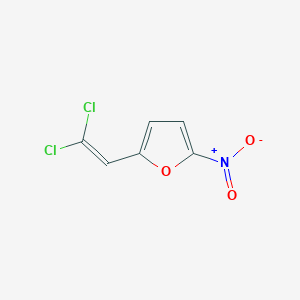
![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid ethyl ester](/img/structure/B8385701.png)
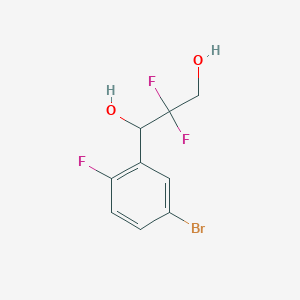

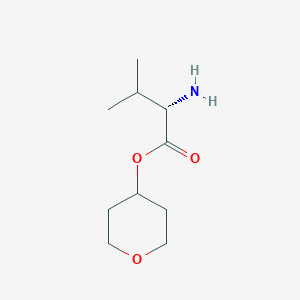
![3-[3-(Benzyloxy)phenyl]-2-azepanone](/img/structure/B8385716.png)
![3-bromo-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8385747.png)
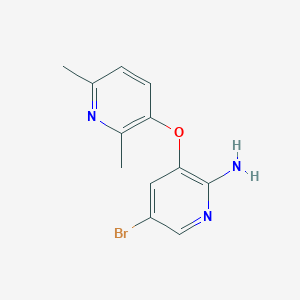
![4-[2-(4-Chlorobenzenesulphonamido)-ethyl]-nitrobenzene](/img/structure/B8385764.png)
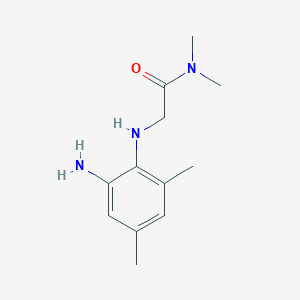
![N-[2-(Cyclohexyloxy)phenyl]methanesulfonamide](/img/structure/B8385781.png)
![1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8385796.png)

